molecular formula C13H10N2O3 B1329733 4'-Nitrobenzanilide CAS No. 3393-96-2

4'-Nitrobenzanilide

Cat. No. B1329733
CAS RN: 3393-96-2
M. Wt: 242.23 g/mol
InChI Key: GMGQGZYFQSCZCW-UHFFFAOYSA-N
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Description

4'-Nitrobenzanilide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is related to other nitro-substituted aromatic compounds and has been of interest due to its potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 4'-nitrobenzanilide derivatives has been explored through the formation of triorganotin(IV) complexes. These complexes were synthesized using microwave irradiation, which is an eco-friendly method that enhances reaction rates and yields. The process involved the use of 4'-nitrobenzanilide semicarbazone and thiosemicarbazone as ligands, and the resulting complexes were characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has been investigated using density functional theory (DFT) calculations. These studies provide insights into the geometry, vibrational frequencies, and hydrogen bonding interactions of the molecules. The analysis of non-bonded interactions, such as intermolecular and intramolecular hydrogen bonding, is crucial for understanding the stability and reactivity of these compounds .

Chemical Reactions Analysis

Chemical reactions involving nitrobenzanilide derivatives include sigma-adduct formation and oxidative substitution. For instance, the reactions of hydroxide ions with 4-nitrobenzofurazan derivatives lead to anionic sigma-adducts, which can undergo further oxidation or nucleophilic displacement depending on the substituents present in the molecule. These reactions have been studied using NMR and UV-visible spectroscopies, providing kinetic and equilibrium data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-nitrobenzanilide and its derivatives are influenced by their molecular structure and the nature of their substituents. The triorganotin(IV) complexes of 4'-nitrobenzanilide semicarbazone and thiosemicarbazone, for example, exhibit antimicrobial and antispermatogenic activities. These biological properties were assessed through in vitro testing against pathogenic fungi and bacteria, as well as through studies on the effects of long-term ingestion on male rats' fertility and reproductive organ weights .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial and Antispermatogenic Activities : A study by Chaudhary et al. (2009) discussed the synthesis of triorganotin(IV) complexes with 4'-nitrobenzanilide semicarbazone and thiosemicarbazone. These complexes showed significant in vitro antimicrobial activity against pathogenic fungi and bacteria.

Anticancer Potential

  • Anticancer Agents : Hu et al. (2008) found that thiobenzanilides, closely related to nitrobenzanilides, demonstrated notable anticancer effects on human melanoma A375 cells, inducing apoptosis and cell cycle arrest (Hu et al., 2008).

Analytical Chemistry Applications

  • Enhanced Detection of Estrogens : Higashi et al. (2006) described a method using derivatization with 4-nitrobenzenesulfonyl chloride, a compound related to 4'-nitrobenzanilide, to improve the detection of estrogens in biological fluids (Higashi et al., 2006).

Environmental Applications

  • Nitrobenzene Reduction in Wastewater : Mantha et al. (2001) researched the reduction of nitrobenzene, closely associated with nitrobenzanilides, in wastewater using zerovalent iron, highlighting its potential in environmental remediation (Mantha et al., 2001).
  • Removal of Nitro Compounds from Water : Mahmoud et al. (2016) developed an efficient nanosorbent for removing nitro compounds, such as 4-nitroaniline, from water, which is relevant to the removal of derivatives like 4'-nitrobenzanilide (Mahmoud et al., 2016).

Pharmaceutical Research

  • Anticonvulsant Activity : Poupaert et al. (1995) investigated N-phenylphthalimide derivatives, closely related to nitrobenzanilides, for their anticonvulsant properties, indicating potential pharmaceutical applications (Poupaert et al., 1995).

Toxicity and Biodegradation Studies

  • Biodegradation of Nitro Compounds : Khalid et al. (2009) explored the biodegradation of 4-nitroaniline, a compound similar to 4'-nitrobenzanilide, showing the potential of bacterial cultures in removing toxic intermediates from dye-contaminated wastewater (Khalid et al., 2009).

Safety And Hazards

4’-Nitrobenzanilide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGQGZYFQSCZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187554
Record name 4'-Nitrobenzanilide
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4'-Nitrobenzanilide

CAS RN

3393-96-2
Record name N-(4-Nitrophenyl)benzamide
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Record name 4'-Nitrobenzanilide
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Synthesis routes and methods I

Procedure details

According to the recently released paper in line with the direct manufacture of amide compound formed by the NASH reaction, it is reported that benzamide is reacted with nitrobenzene in the presence of TMA(OH) to isolate N-(4-nitrophenyl)benzamide, a relatively stable intermediate, and then methanol and ammonia are added to the mixture and reacted under a pressure reactor to prepare 4-nitroaniline as a final product, while regenerating benzamide (J. Org. Chem., 1993, 58(24), 6883-8; WO No. 93/24447).
[Compound]
Name
amide
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[Compound]
Name
TMA(OH)
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reactant
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Synthesis routes and methods II

Procedure details

A solution of tetramethylammonium hydroxide dihydrate (TMA(H)·2H2O) (1.8 g, 14.0 mmole), benzamide (1.2 g., 9.9 mmole) and 10 ml of xylene was stirred under nitrogen at 70° C. Thewater and xylene was removed by vacuum distillation at 740 mmHg/70° C. Nitrobenzene (1.2 g., 9.7 mmole) was added dropwise and the solution was stirred for 4 hours under nitrogen after which time an aliquot was removed for HPLC analysis. 4'-Nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide, was produced in 98% yield based on benzamide. Azoxybenzene was also detected as a minor product in this reaction.
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
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Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This example illustrates the direct coupling of benzamide and nitrobenzene to give 4'-nitrobenzanilide.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-nitroaniline (4-7) (10.0 g, 72 mmol) and anhydrous potassium carbonate (20 g, 1.44 mmol) in anhydrous THF (240 mL) and benzoyl chloride (9.1 mL, 78 mmol) was stirred at RT overnight. The resultant solution was poured into 10% aq. HCl (200 mL) and cooled to 0° C. The yellow solid precipitated was filtered, washed successively with water (200 mL) and hexane (200 mL). Further drying under vacuum overnight provided the required 4-nitro-N-benzoylaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
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Name
Quantity
240 mL
Type
solvent
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[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of tetramethylammonium hydroxide dihydrate (TMA(H)·2H2O) (1.8 g, 14.0 mmole), benzamide (1.2 g., 9.9 mmole) and 10 ml of xylene was stirred under nitrogen at 70° C. The water and xylene was removed by vacuum distillation at 740 mmHg/70° C. Nitrobenzene (1.2 g., 9.7 mmole) was added dropwise and the solution was stirred for 4 hours under nitrogen after which time an aliquot was removed for HPLC analysis. 4'-Nitrobenzanilide was produced in 25% yield based on benzamide. Azoxybenzene was generated in 8% yield in this reaction.
Name
tetramethylammonium hydroxide dihydrate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
P Chaudhary, M Swami, DK Sharma… - Applied …, 2009 - Wiley Online Library
… [25 – 27] Encouraged by these findings and our interest in the field of organotin complexes, two ligands (4 -nitrobenzanilide semicarbazone and 4 -nitrobenzanilide thiosemicarbazone) …
Number of citations: 21 onlinelibrary.wiley.com
J Splitter, M Calvin - The Journal of Organic Chemistry, 1958 - ACS Publications
… The irradiation product of «-(p-nitrophenyl)-V-phenylni troné rapidly rearranged to 4-nitrobenzanilide. This anilide also was formed in the oxidation of p-nitrobenzylideneaniline with …
Number of citations: 130 pubs.acs.org
RV Singh, P Chaudhary, S Chauhan… - Spectrochimica Acta Part A …, 2009 - Elsevier
… Trigonal bipyramidal and octahedral complexes of tin (IV) have been synthesized by the reaction of dimethyltin (IV) dichloride with 4-nitrobenzanilide-S-benzyldithiocarbazate (L 1 H), 4-…
Number of citations: 92 www.sciencedirect.com
SJ Kang, SI Hong, CR Park, TJ Oh - Fibers and Polymers, 2001 - Springer
… 4,4'-Diamino-3'-carbamoylbenzanilide (DACB) V has been synthesized by reduction of 3'-carbamoyl-4'-amino-4-nitrobenzanilide IV. The prepolymers of poly(amic-acid-carbonamide) (…
Number of citations: 2 link.springer.com
J YAMAMOTO, M TADA, Y ISODA - Journal of Japan Oil Chemists' …, 1999 - jstage.jst.go.jp
… '-methylbenzanilide(2), 4', N-dichlorobenzanilide(3) and 4'-nitrobenzanilide(4) using FeCl3-HCl. The order of the reaction rates … by gas chromatography.•œ : 2-Chloro-4'-nitrobenzanilide …
Number of citations: 2 www.jstage.jst.go.jp
R Adams, HJ Neumiller Jr - Journal of the American Chemical …, 1957 - ACS Publications
… An initial attempt was made to prepare V through 2 '-chloro-6'-methoxy-4'-nitrobenzanilide, the benzoyl derivative of VII. Benzoylation of VII was difficult and was achieved only by a long …
Number of citations: 2 pubs.acs.org
SH Hwang, GS Lee - European polymer journal, 2000 - Elsevier
… By precipitating the reaction mixture in distilled water and further washing it with the same, pure di(4-nitrobenzanilide)ether was obtained. Di(4-nitrobenzanilide)ether (4.0 g, 9.1 mmol) …
Number of citations: 15 www.sciencedirect.com
TJ Broxton, CJ Carolane… - Australian Journal of …, 1975 - CSIRO Publishing
… As expected, ionization of the anilide was substantial; UV spectra suggested that even 4'-nitrobenzanilide was more than 90% ionized at 0 . 0 1 ~ base. Hence, the previously quoted …
Number of citations: 6 www.publish.csiro.au
RV Singh, P Chaudhary, K Poonia… - Spectrochimica Acta Part A …, 2008 - Elsevier
… , spectral characterization and the antimicrobial screening of the organotin(IV) complexes derived from the thiosemicarbazones and semicarbazones, derived from 4-nitrobenzanilide …
Number of citations: 35 www.sciencedirect.com
M Ogata, H Matsumoto, S Shimizu, S Kida… - Journal of medicinal …, 1986 - ACS Publications
… 4/-Chloro-4-nitrobenzanilide, which was prepared from 4- nitrobenzoyl chloride and 4-chloroaniline, was methylated with methyl iodide in the presence of sodium hydride in …
Number of citations: 18 pubs.acs.org

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